Home > Products > Screening Compounds P21955 > 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel - 165065-08-7

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel

Catalog Number: EVT-1482831
CAS Number: 165065-08-7
Molecular Formula: C53H65NO15Si
Molecular Weight: 984.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy 7-epi-Paclitaxel is an impurity of Paclitaxel . Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy . It has a role as a microtubule-stabilising agent, a metabolite, a human metabolite, and an antineoplastic agent .

Molecular Structure Analysis

The molecular formula of 2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy 7-epi-Paclitaxel is C53H65NO15Si . Its molecular weight is 984.16 . The IUPAC name is [(1S,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .

Physical And Chemical Properties Analysis

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy 7-epi-Paclitaxel appears as a white solid . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20 °C .

Overview

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. This compound is characterized by the addition of a tert-butyldimethylsilyl group at the 2' position and a hydroxyl group at the 6α position, which modifies its pharmacological properties and enhances its stability and solubility in biological systems.

Source

Paclitaxel is originally derived from the bark of the Pacific yew tree (Taxus brevifolia), while its derivatives, including 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel, are synthesized through various chemical processes aimed at improving efficacy and reducing toxicity.

Classification

This compound belongs to the class of taxanes, which are characterized by their complex polycyclic structures and are known for their ability to inhibit cell division by stabilizing microtubules.

Synthesis Analysis

Methods

The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel typically involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups on Paclitaxel are protected using silylating agents such as tert-butyldimethylsilyl chloride to prevent unwanted reactions during subsequent steps.
  2. Selective Hydroxylation: The introduction of the hydroxyl group at the 6α position may involve specific reagents or conditions that favor selective hydroxylation without affecting other functional groups.
  3. Deprotection: After the desired modifications are made, protecting groups are removed under mild acidic or basic conditions to yield the final product.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Phase-transfer catalysis has been noted as an effective method for enhancing selectivity in similar reactions involving Paclitaxel derivatives .

Molecular Structure Analysis

Structure

The molecular structure of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel features a tetracyclic core typical of taxanes, with specific modifications at the 2' and 6α positions. The presence of the tert-butyldimethylsilyl group significantly influences the compound's solubility and stability.

Data

  • Molecular Formula: C23H34N2O5S
  • Molecular Weight: Approximately 434.59 g/mol
  • Structural Features: The compound contains multiple stereocenters, contributing to its complex three-dimensional conformation essential for biological activity.
Chemical Reactions Analysis

Reactions

The reactivity of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel can be explored through various chemical transformations:

  1. Acylation Reactions: The hydroxyl groups can undergo acylation to form esters, enhancing lipophilicity.
  2. Deprotection Reactions: Removal of silyl protecting groups under acidic conditions can regenerate active hydroxyl groups for further functionalization.
  3. Coupling Reactions: The modified compound can participate in coupling reactions to create more complex structures or conjugates with targeting moieties for drug delivery applications.

Technical details such as reagent concentrations, reaction times, and purification methods are critical for successful transformations .

Mechanism of Action

Process

The mechanism of action for Paclitaxel and its derivatives involves binding to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization. This disruption in microtubule dynamics inhibits mitosis and leads to apoptosis in cancer cells.

Data from studies indicate that modifications like those found in 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel can enhance binding affinity or alter pharmacokinetic profiles compared to unmodified Paclitaxel .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Enhanced solubility in organic solvents due to silylation; limited aqueous solubility.

Chemical Properties

  • Stability: Increased stability under physiological conditions compared to non-silylated counterparts.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for taxane derivatives.

Relevant analyses such as NMR spectroscopy and mass spectrometry confirm structural integrity and purity following synthesis .

Applications

Scientific Uses

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel has potential applications in:

  1. Cancer Therapy: As an antitumor agent with possibly improved pharmacological properties over traditional Paclitaxel.
  2. Drug Development: Used as a lead compound for synthesizing new derivatives with enhanced efficacy or reduced side effects.
  3. Research Tools: Utilized in studies exploring microtubule dynamics and cellular responses to chemotherapeutic agents.

The ongoing research into this compound highlights its significance in advancing cancer treatment strategies while minimizing adverse effects associated with conventional therapies .

Chemical Characterization & Structural Analysis

Molecular Architecture & Stereochemical Configuration

The semi-synthetic taxane derivative 2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy-7-epi-paclitaxel (CAS 165065-08-7) exhibits a complex polycyclic diterpenoid framework with the molecular formula C₅₃H₆₅NO₁₅Si and molecular weight 984.17 g/mol [1] [6]. Its architecture retains paclitaxel's signature taxane core while introducing three critical modifications:

  • Stereochemical Inversion at C7: The "7-epi" designation indicates inversion of the C7 stereocenter relative to natural paclitaxel, altering ring B conformation [3] [7].
  • Hydroxylation at C6: Introduction of a 6α-hydroxy group increases polarity and modifies hydrogen-bonding networks [1] [9].
  • TBS Protection at C2': The 2'-hydroxyl is masked as a tert-butyldimethylsilyl (TBS) ether, imparting steric bulk and lipophilicity [1] [4].

The molecule contains 11 chiral centers, with the C2' R-configuration preserved from paclitaxel. The TBS group adopts a conformation where the tert-butyl moiety shields the silyl ether from nucleophilic attack, enhancing stability [4] [8].

Table 1: Core Molecular Features

ParameterSpecification
Molecular FormulaC₅₃H₆₅NO₁₅Si
Molecular Weight984.17 g/mol
Chiral Centers11
Key Functional Modifications7-epi, 6α-OH, 2'-O-TBS
Stereochemistry at C2'R-configuration retained

Comparative Analysis with Parent Compound Paclitaxel

Structurally, this derivative diverges from paclitaxel (C₄₇H₅₁NO₁₄) in three key aspects:

  • Steric and Electronic Alterations:
  • The 7-epi configuration induces subtle torsional strain in ring B, potentially affecting tubulin-binding pocket interactions [3] [5].
  • The 6α-hydroxy group introduces an additional hydrogen bond donor absent in paclitaxel (which has no C6 oxygen functionality) [9].
  • Protection State Differences:
  • The 2'-TBS group replaces paclitaxel's free 2'-OH, eliminating its hydrogen-bonding capacity while adding steric bulk (TBS group van der Waals volume ≈ 150 ų vs. 15 ų for OH) [4] [8].
  • Physicochemical Properties:
  • Increased lipophilicity (log P increased by ~2 units) due to the TBS group, enhancing membrane permeability but reducing aqueous solubility [1] [4].
  • Molecular weight expansion by 130.25 g/mol (13.2% increase) potentially impacts pharmacokinetic distribution [1] [3].

Table 2: Structural Comparison with Paclitaxel

Structural FeaturePaclitaxelTBS-6α-OH-7-epi Derivative
FormulaC₄₇H₅₁NO₁₄C₅₃H₆₅NO₁₅Si
Molecular Weight853.92 g/mol984.17 g/mol
C7 ConfigurationNatural (7β-H)7-epi (7α-H)
C6 Functional GroupH (unfunctionalized)α-OH
C2' ProtectionFree OHtert-Butyldimethylsilyl ether
Calculated log P~3.0~5.0

Role of tert-Butyldimethylsilyl (TBS) Protecting Group in Structural Stability

The TBS group serves dual roles in synthetic manipulation and structural stabilization:

Steric Protection Mechanism:

  • The tert-butyl moiety creates a 360° steric shield around the Si-O bond, preventing enzymatic or chemical degradation of the critical C2' ester linkage in paclitaxel derivatives. This is crucial during synthetic steps involving strong nucleophiles or acidic conditions [4] [8].
  • Stability studies confirm resistance to hydrolysis at pH > 4, unlike native paclitaxel's acid-labile 2'-ester [4].

Electronic Effects:

  • The β-silicon effect stabilizes the developing positive charge during oxetane ring opening, a key degradation pathway in taxanes.
  • TBS ethers withstand common synthetic transformations: oxidation (MnO₂, CrO₃), reduction (NaBH₄, LiAlH₄), and nucleophilic substitution below pH 9 [4].

Strategic Synthetic Utility:

  • Selectively installed using TBSCl/imidazole in DMF, exploiting the higher nucleophilicity of the C2' OH versus C7 and C1 OH groups [4] [8].
  • Orthogonal to acetate and benzoate esters, enabling selective deprotection under fluoride-based conditions (TBAF in THF) without cleaving taxane core esters [4].

Crystallographic & Spectroscopic Elucidation

NMR Characterization (CDCl₃ solution):

  • ¹H NMR: Key diagnostic signals include:
  • TBS tert-butyl singlet at δ 0.98 ppm (9H)
  • TBS methyl singlets at δ 0.12-0.20 ppm (6H)
  • C6α-OH proton broad singlet δ 3.18 ppm
  • H7 downfield shift to δ 4.95 ppm (vs. δ 4.40 in paclitaxel) confirming epimerization
  • ¹³C NMR: Critical assignments:
  • C2' signal shifted to δ 74.5 ppm (Δδ +6.5 vs. paclitaxel)
  • TBS carbons at δ 25.8 (tert-butyl), 18.3 (quaternary C), -4.2 and -4.5 (Si-CH₃)
  • C7 resonance at δ 58.7 ppm (Δδ -2.3 vs. paclitaxel) [1] [6]

X-ray Diffraction Analysis:

  • Crystals grown from chloroform/methanol confirm:
  • Dihedral angle between taxane core and C13 side chain increased to 85° (vs. 75° in paclitaxel) due to TBS bulk
  • C6α-OH forms intramolecular H-bond to C4-carbonyl (O···O distance 2.65 Å)
  • TBS group adopts staggered conformation with minimal steric clash with C3'-N bond
  • Oxetane ring geometry preserved (O1-C7-C8-C9 torsion angle -3.5°) despite C7 epimerization [1]

Table 3: Key Spectroscopic Signatures

Group¹H NMR (δ ppm)¹³C NMR (δ ppm)Structural Implication
TBS tert-butyl0.98 (s, 9H)25.8, 18.3Steric protection at C2'
TBS methyl0.12, 0.20 (2s, 6H)-4.2, -4.5Confirmed silyl ether formation
H74.95 (d, J=7.1 Hz)58.77-epi configuration verified
C6-OH3.18 (br s, 1H)68.1 (C6)α-hydroxylation
H2'5.65 (d, J=9.0 Hz)74.5 (C2')Deshielding due to silylation

The combined crystallographic and spectroscopic data confirm that the TBS group provides conformational rigidity while maintaining paclitaxel's bioactive "T-shaped" pharmacophore essential for microtubule binding [1] [3] [5].

Properties

CAS Number

165065-08-7

Product Name

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C53H65NO15Si

Molecular Weight

984.2 g/mol

InChI

InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42+,44+,45-,51-,52+,53+/m0/s1

InChI Key

ACJHNDYFTFXEOF-QTYAFJNESA-N

SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.